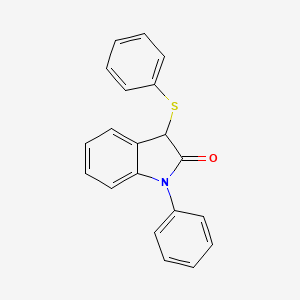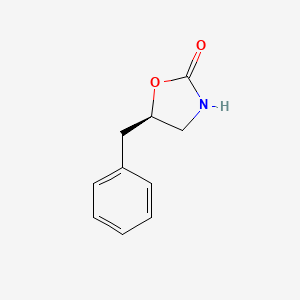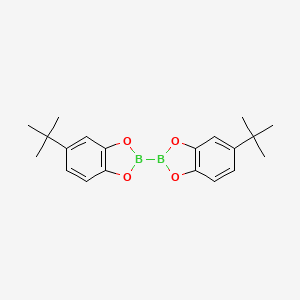![molecular formula C12H12N2S3 B12555115 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole CAS No. 174728-90-6](/img/structure/B12555115.png)
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of 4-ethenylbenzyl chloride with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine: Another sulfur-containing heterocycle with potential medicinal applications.
4-(Methylsulfanyl)quinoline: A compound with similar sulfur and nitrogen heteroatoms, used in various chemical and biological studies.
Uniqueness
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole is unique due to its combination of an ethenylphenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
174728-90-6 |
|---|---|
Molekularformel |
C12H12N2S3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-[(4-ethenylphenyl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H12N2S3/c1-3-9-4-6-10(7-5-9)8-16-12-14-13-11(15-2)17-12/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
PGOWQFMBUWSURQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(S1)SCC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)

![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)
![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)

![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)

